molecular formula C8H15ClN2O B6232460 2,7-diazaspiro[4.5]decan-8-one hydrochloride CAS No. 2624137-33-1

2,7-diazaspiro[4.5]decan-8-one hydrochloride

Cat. No. B6232460
CAS RN: 2624137-33-1
M. Wt: 190.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,7-Diazaspiro[4.5]decan-1-one Hydrochloride” is a reagent used in the discovery of a potent small-molecule inhibitor of WNT signaling . It is also used as an intermediate in agrochemical or pharmaceutical applications .


Molecular Structure Analysis

The linear formula for “2,7-Diazaspiro[4.5]decan-1-one Hydrochloride” is C8H15ClN2O . The molecular weight is 190.67 .


Physical And Chemical Properties Analysis

“2,7-Diazaspiro[4.5]decan-1-one Hydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere .

Safety and Hazards

The compound is classified under GHS07 and has the signal word 'Warning’ . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,7-diazaspiro[4.5]decan-8-one hydrochloride involves the reaction of 1,6-diaminohexane with cyclohexanone followed by cyclization and hydrochloride salt formation.", "Starting Materials": [ "1,6-diaminohexane", "cyclohexanone", "hydrochloric acid" ], "Reaction": [ "1. 1,6-diaminohexane is reacted with cyclohexanone in the presence of a catalyst such as p-toluenesulfonic acid to form the intermediate 2-cyclohexylidene-1,6-diaminohexane.", "2. The intermediate is then cyclized by heating with acetic anhydride to form the spiro compound 2,7-diazaspiro[4.5]decan-8-one.", "3. The hydrochloride salt of the spiro compound is formed by reacting with hydrochloric acid." ] }

CAS RN

2624137-33-1

Product Name

2,7-diazaspiro[4.5]decan-8-one hydrochloride

Molecular Formula

C8H15ClN2O

Molecular Weight

190.7

Purity

92

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.